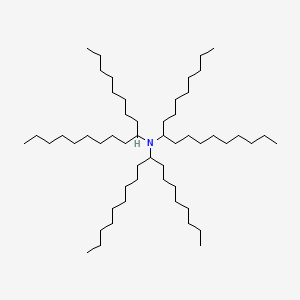![molecular formula C37H36BrN5O10 B12288248 [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate is a chemically modified nucleoside. This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides. The presence of the 4,4’-dimethoxytrityl group provides protection to the nucleoside during chemical reactions, while the bromine atom at the 8-position of guanosine introduces unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups at the 2’, 3’, and 5’ positions of guanosine are protected using acetic anhydride to form triacetate.
Introduction of the 4,4’-Dimethoxytrityl Group: The 5’-hydroxyl group is selectively deprotected and then reacted with 4,4’-dimethoxytrityl chloride in the presence of a base to introduce the dimethoxytrityl group.
Bromination: The bromine atom is introduced at the 8-position of the guanosine ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as column chromatography and recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles.
Deprotection Reactions: The 4,4’-dimethoxytrityl group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Deprotection Reactions: Acidic conditions using reagents like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted guanosine derivatives can be formed.
Deprotected Products: Removal of the dimethoxytrityl group yields the free hydroxyl group, allowing for further functionalization.
Aplicaciones Científicas De Investigación
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate has several applications in scientific research:
Oligonucleotide Synthesis: Used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Chemical Probes: Utilized in the development of chemical probes to study nucleic acid interactions and modifications.
Drug Development: Investigated for its potential in the development of antiviral and anticancer agents due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate involves:
Protection and Deprotection: The dimethoxytrityl group protects the hydroxyl groups during synthesis and can be selectively removed to expose reactive sites.
Substitution Reactions:
Comparación Con Compuestos Similares
Similar Compounds
N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate: Similar in structure but with a nitro group instead of a bromine atom, used in similar applications.
N-(4,4’-Dimethoxytrityl)-8-azidoguanosine 2’,3’,5’-Triacetate: Contains an azido group, offering different reactivity and applications.
Uniqueness
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to other similar compounds. This allows for specific modifications and applications in nucleic acid chemistry.
Propiedades
Fórmula molecular |
C37H36BrN5O10 |
|---|---|
Peso molecular |
790.6 g/mol |
Nombre IUPAC |
[3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-bromo-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C37H36BrN5O10/c1-20(44)50-19-28-30(51-21(2)45)31(52-22(3)46)34(53-28)43-32-29(39-35(43)38)33(47)41-36(40-32)42-37(23-9-7-6-8-10-23,24-11-15-26(48-4)16-12-24)25-13-17-27(49-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,40,41,42,47) |
Clave InChI |
DHIXZEUEBYPZHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)
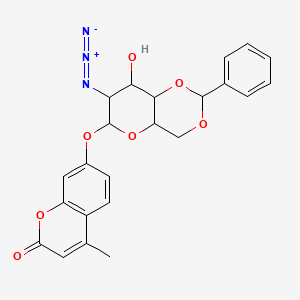

![(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B12288183.png)

![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B12288197.png)


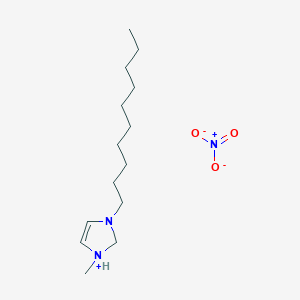
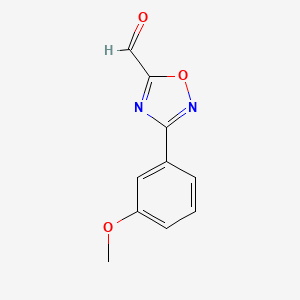
![tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12288227.png)
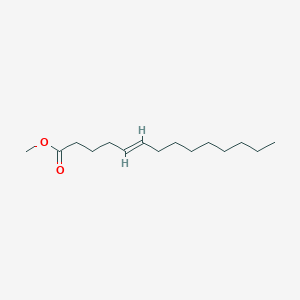
![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)
